molecular formula C8H7ClN2O3 B14628181 6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55656-27-4

6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B14628181
CAS No.: 55656-27-4
M. Wt: 214.60 g/mol
InChI Key: FHYOUJRXLHMRCP-UHFFFAOYSA-N
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Description

6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is a chemical compound that belongs to the oxazolo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a chlorine atom, a hydroxymethyl group, and a methyl group attached to an oxazolo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed direct C–H bond functionalization. This methodology allows for the construction of the tricyclic scaffold and subsequent functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to modify the oxazole ring or the pyridine moiety.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chlorine atom could result in various substituted derivatives.

Scientific Research Applications

6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

55656-27-4

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

6-chloro-3-(hydroxymethyl)-5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C8H7ClN2O3/c1-4-5(9)2-6-7(10-4)11(3-12)8(13)14-6/h2,12H,3H2,1H3

InChI Key

FHYOUJRXLHMRCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)N(C(=O)O2)CO)Cl

Origin of Product

United States

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